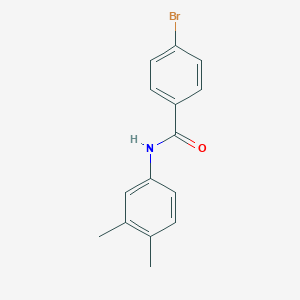

4-bromo-N-(3,4-dimethylphenyl)benzamide

Description

Contextualization of Benzamides in Contemporary Organic Synthesis and Chemical Research

N-substituted benzamide (B126) derivatives represent a cornerstone of modern organic and medicinal chemistry. The benzamide scaffold, characterized by a carbonyl group attached to a benzene (B151609) ring and a nitrogen atom, is a privileged structure found in a vast array of biologically active compounds and functional materials. nanobioletters.com In the pharmaceutical industry, approximately 25% of the top-selling drugs contain an amide functional group, highlighting the significance of this moiety in drug design and development. nanobioletters.com

The versatility of the benzamide core allows for extensive structural modifications, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. Researchers have synthesized and evaluated numerous N-substituted benzamide derivatives, revealing a broad spectrum of pharmacological activities. These include antitumor, antimicrobial, antifungal, analgesic, anti-inflammatory, and anticonvulsant properties. nanobioletters.comresearchgate.netnih.gov The ability to readily synthesize these compounds, often through the straightforward coupling of a benzoic acid derivative with an amine, further enhances their appeal in chemical research. nanobioletters.com This accessibility facilitates the creation of large compound libraries for high-throughput screening and structure-activity relationship (SAR) studies, accelerating the discovery of new therapeutic agents. nih.gov

Significance of Halogenated N-Arylbenzamides in Molecular Design and Synthesis

The introduction of halogen atoms, such as bromine, onto the N-arylbenzamide framework is a critical strategy in molecular design. Halogenated N-arylbenzamides are of particular interest due to the unique properties conferred by the halogen substituent. Bromine, for example, is an electron-withdrawing group that can significantly alter the electronic distribution within the molecule, thereby influencing its reactivity and biological interactions.

A key advantage of incorporating a bromine atom is its utility as a synthetic handle. The carbon-bromine bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This allows the bromo-substituted benzamide to serve as a versatile intermediate for the synthesis of more complex, highly functionalized molecules. mdpi.com Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with other electronegative atoms like oxygen or nitrogen. This interaction can play a crucial role in the binding affinity and selectivity of a molecule for its biological target, such as an enzyme or receptor. nih.gov The strategic placement of halogens can thus enhance the potency and pharmacokinetic profile of drug candidates.

Overview of Academic Research Trajectories for 4-bromo-N-(3,4-dimethylphenyl)benzamide

While extensive research exists for the broader class of halogenated N-arylbenzamides, dedicated academic studies focusing specifically on this compound are not widely represented in publicly available literature. However, the research trajectories for this compound can be inferred from studies on structurally similar molecules, which point toward promising applications in medicinal chemistry and materials science.

The structural motifs within this compound—the 4-bromobenzoyl group and the N-(3,4-dimethylphenyl) moiety—are present in various compounds investigated for therapeutic potential. For instance, research into derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide has identified novel inhibitors of fibroblast growth factor receptor-1 (FGFR1), a promising target in cancer therapy, particularly for non-small cell lung cancer. nih.govnih.gov Similarly, studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have demonstrated its potential as an antibacterial agent against extensively drug-resistant Salmonella Typhi and as an inhibitor of alkaline phosphatase. mdpi.com

These examples suggest that the primary research trajectory for this compound would likely involve its synthesis and evaluation as a potential therapeutic agent. Its structure makes it a candidate for screening against various biological targets, including protein kinases and bacterial enzymes. The 4-bromo substituent provides a direct route for synthetic elaboration to explore structure-activity relationships, making it an attractive scaffold for developing new lead compounds in drug discovery programs.

Physicochemical and Structural Data

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄BrNO | uni.lu |

| Monoisotopic Mass | 303.02588 Da | uni.lu |

| Predicted XlogP | 4.2 | uni.lu |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C2=CC=C(Br)C=C2)C | (Isomer structure) |

| InChIKey | IDLSRDSIECGYON-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-(3,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-3-8-14(9-11(10)2)17-15(18)12-4-6-13(16)7-5-12/h3-9H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAMXJGXZIZLCND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo N 3,4 Dimethylphenyl Benzamide

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 4-bromo-N-(3,4-dimethylphenyl)benzamide identifies the most logical disconnection at the amide C-N bond. This bond is typically formed late in the synthetic sequence due to its general stability.

Figure 1: Retrosynthetic Disconnection of this compound

This disconnection points to two primary precursor molecules:

An activated derivative of 4-bromobenzoic acid : This is the acyl donor. The most common activated form is 4-bromobenzoyl chloride, which offers high reactivity. Alternatively, 4-bromobenzoic acid itself can be used in conjunction with coupling agents.

3,4-Dimethylaniline (B50824) : This serves as the amine nucleophile.

This primary route begins with precursors where the bromine atom is already in place. An alternative retrosynthetic strategy involves forming the N-(3,4-dimethylphenyl)benzamide backbone first, followed by a late-stage introduction of the bromine atom onto the benzoyl ring.

Figure 2: Alternative Retrosynthetic Strategy

This second approach is contingent on achieving regioselective bromination at the para-position of the benzoyl ring, which is discussed in section 2.3.

The selection of precursors is guided by commercial availability and cost. Both 4-bromobenzoic acid and 3,4-dimethylaniline are readily available chemical building blocks. orgsyn.orgchemicalbook.com

Amidation Reactions for Carbonyl-Nitrogen Bond Formation

The formation of the amide bond between the benzoic acid moiety and the aniline (B41778) derivative is the key step in the synthesis of this compound. This can be achieved through both classical and modern catalytic methods.

The most traditional and often high-yielding method for amide synthesis is the reaction of an amine with a highly reactive carboxylic acid derivative, such as an acyl chloride. This is a variation of the Schotten-Baumann reaction.

In this protocol, 4-bromobenzoic acid is first converted to its more reactive acid chloride, 4-bromobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 4-bromobenzoyl chloride is then reacted with 3,4-dimethylaniline. A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is commonly added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.

A general procedure for this type of reaction involves dissolving the acid chloride in a suitable anhydrous solvent (e.g., dichloromethane (B109758), THF) and adding the amine, followed by the base, often at a reduced temperature to control the exothermic reaction. nih.gov The reaction is typically rapid and proceeds to completion at room temperature. nih.gov

Table 1: Classical Amidation Reaction Parameters

| Acylating Agent | Amine | Base | Solvent | Typical Conditions |

| 4-bromobenzoyl chloride | 3,4-dimethylaniline | Pyridine, Triethylamine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to Room Temperature |

This method is robust and widely applicable but generates stoichiometric amounts of waste from the activation step and the neutralization of the acid byproduct.

To circumvent the need for harsh reagents like thionyl chloride and to improve atom economy, modern amidation methods have been developed. These can be broadly categorized into those using stoichiometric coupling reagents and those employing transition metal catalysts.

Coupling Reagents: These reagents activate the carboxylic acid in situ. A wide array of such reagents exists, including carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and phosphonium (B103445) or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). While effective, these reagents are often expensive and produce significant byproducts, which can complicate purification.

Transition Metal Catalysis: More advanced methods involve the direct catalytic coupling of carboxylic acids and amines. Boron-based catalysts, for instance, have been shown to facilitate direct amidations by activating the carboxylic acid. beilstein-journals.org Palladium- and copper-catalyzed reactions have also emerged as powerful tools for forming C-N bonds. beilstein-journals.orgresearchgate.net For the synthesis of this compound, a palladium-catalyzed amidation could couple 4-bromobenzoic acid directly with 3,4-dimethylaniline. These reactions often require specific ligands and bases to achieve high efficiency. researchgate.net While these catalytic methods are greener, they may necessitate detailed optimization of reaction conditions, including catalyst, ligand, solvent, and temperature. beilstein-journals.org

Strategies for Bromine Introduction (if not starting with a brominated precursor)

If the synthesis starts with N-(3,4-dimethylphenyl)benzamide, the bromine atom must be introduced onto the benzoyl ring. The directing effects of the substituents on the ring are crucial for achieving the desired regioselectivity.

Electrophilic aromatic substitution is a fundamental method for introducing halogens to an aromatic ring. In N-(3,4-dimethylphenyl)benzamide, the benzoyl ring is deactivated by the amide carbonyl group. The amide group is an ortho-, para-director, but its deactivating nature slows the reaction.

The reaction typically employs molecular bromine (Br₂) or a source of electrophilic bromine like N-Bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, generating a potent electrophile (Br⁺) that is attacked by the aromatic ring. Due to steric hindrance from the bulky N-(3,4-dimethylphenyl)amido group at the ortho positions, the incoming electrophile will preferentially add to the para position, yielding the desired 4-bromo product.

Table 2: Reagents for Electrophilic Bromination

| Brominating Agent | Catalyst | Solvent | Key Consideration |

| Bromine (Br₂) | Iron(III) bromide (FeBr₃) | Dichloromethane, Carbon tetrachloride | Strong acid byproduct (HBr) is generated |

| N-Bromosuccinimide (NBS) | Lewis acids (e.g., FeCl₃), Protic acids (e.g., H₂SO₄) | Acetonitrile (B52724), Acetic acid | Milder conditions, easier to handle |

The choice of solvent and reaction conditions can be optimized to maximize the yield of the para-substituted isomer.

In recent years, palladium-catalyzed C-H functionalization has become a powerful strategy for the direct and regioselective halogenation of aromatic rings. nih.gov This approach often utilizes a directing group to guide the catalyst to a specific C-H bond. In the case of N-(3,4-dimethylphenyl)benzamide, the amide nitrogen can act as a directing group, facilitating the ortho-C-H activation of the benzoyl ring. However, for para-bromination, this strategy is not directly applicable without a specifically designed system.

More relevant are palladium-catalyzed methods for the ortho-halogenation of anilide derivatives, where the amide is the directing group. nih.gov Achieving para-selectivity on the benzoyl ring via a C-H activation strategy would require a different catalytic system, potentially one that does not rely on ortho-direction from the amide bond. While synthetically advanced, this method would likely require more specialized conditions and catalyst development compared to classical electrophilic bromination for this specific transformation.

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of this compound, a substituted amide, typically involves the condensation reaction between a derivative of 4-bromobenzoic acid and 3,4-dimethylaniline. The optimization of this process is crucial for maximizing product yield and purity, which involves a systematic evaluation of parameters such as catalysts, coupling agents, solvents, temperature, and reaction time.

A primary route for amide bond formation is the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine. For instance, 4-bromobenzoyl chloride can be reacted with 3,4-dimethylaniline. The efficiency of this reaction is highly dependent on the solvent and the base used to neutralize the hydrogen chloride byproduct. Dichloromethane is a commonly used solvent, and bases like triethylamine or pyridine are often employed. mdpi.com Stirring the reaction mixture at room temperature is a typical condition. nanobioletters.com

Alternatively, direct coupling of 4-bromobenzoic acid with 3,4-dimethylaniline can be achieved using various coupling agents. Reagents like N,N′-Dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) facilitate this transformation. mdpi.com Optimization studies for similar amide syntheses have shown that the choice of coupling agent is critical. For example, the use of titanium tetrachloride (TiCl4) as a coupling reagent in the synthesis of a related benzamide (B126) resulted in an excellent yield of 93%. researchgate.net

The selection of the solvent system also plays a pivotal role. While chlorinated solvents like dichloromethane are effective, other solvents such as acetonitrile nih.gov, acetone (B3395972) nih.gov, and 1,4-dioxane (B91453) mdpi.com have been used in the synthesis of analogous benzamides. The optimal solvent is chosen based on its ability to dissolve the reactants, its boiling point for temperature control, and its compatibility with the chosen reagents.

Reaction temperature and duration are interdependent parameters that must be fine-tuned. Some amidation reactions proceed efficiently at room temperature within hours nanobioletters.com, while others may require heating or refluxing for extended periods to achieve completion. nih.govnih.gov Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of byproducts. mdpi.comchemicalbook.com

The table below summarizes various conditions that can be optimized for the synthesis of N-aryl benzamides, which are applicable to the synthesis of this compound.

Table 1: Parameters for Optimization of this compound Synthesis

| Parameter | Variation | Potential Impact on Yield and Purity | Reference Analogy |

| Starting Materials | 4-bromobenzoic acid + 3,4-dimethylaniline | Direct coupling; may require stronger activating agents. | researchgate.net |

| 4-bromobenzoyl chloride + 3,4-dimethylaniline | Highly reactive; reaction is often fast and high-yielding. | mdpi.com | |

| Coupling Agent | DCC/DMAP | Effective for direct acid-amine coupling; can form byproduct dicyclohexylurea. | mdpi.com |

| Titanium tetrachloride (TiCl4) | Reported to give excellent yields in similar syntheses. | researchgate.net | |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct from acyl chloride route, preventing amine salt formation. | mdpi.com |

| Potassium Phosphate (K3PO4) | Used as a base in palladium-catalyzed coupling reactions. | mdpi.com | |

| Solvent | Dichloromethane (DCM), Acetonitrile, Acetone | Influences solubility of reactants and reaction rate. | nanobioletters.comnih.govnih.gov |

| Temperature | 0°C to Room Temperature | Common for reactions with highly reactive acyl chlorides or coupling agents. | nanobioletters.commdpi.com |

| Reflux Temperature | May be required to drive less reactive starting materials to completion. | nih.gov |

Purification of the final product, typically achieved through extraction, washing, and recrystallization or column chromatography, is the final step in ensuring a high-purity yield. nanobioletters.comchemicalbook.com

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves minimizing waste, using less hazardous chemicals, improving energy efficiency, and employing renewable resources where possible.

One significant advancement in the sustainable synthesis of amides is the development of catalytic, solvent-free reactions. For a similar benzamide synthesis, a method has been reported that involves heating an alcohol and a nitrile under solvent-free conditions with a recyclable magnetic catalyst (CoFe2O4@SiO2-DASA). chemicalbook.com This approach, known as the Ritter Amidation, offers high atom economy and avoids the use of volatile organic solvents. The catalyst can be easily recovered using a magnet and reused, further enhancing the sustainability of the process. chemicalbook.com Adapting such a method for this compound would represent a significant step towards a greener synthesis route.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Direct amidation reactions are generally preferred over routes that generate significant byproducts.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents like dichloromethane with greener alternatives such as water, ethanol, or in some cases, performing the reaction under solvent-free conditions. chemicalbook.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nanobioletters.com If heating is necessary, efficient heat transfer methods should be utilized.

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents. researchgate.netchemicalbook.com The development of reusable catalysts is a primary goal in green chemistry. chemicalbook.com

Waste Prevention: The best way to handle waste is to prevent its formation in the first place. This can be achieved by optimizing reactions for high yields and selectivity, thus minimizing the need for complex purification steps that generate waste.

The table below outlines potential green chemistry strategies for the synthesis of this compound.

Table 2: Green Chemistry Approaches for Sustainable Synthesis

| Green Chemistry Principle | Conventional Method | Potential Green Alternative | Benefit | Reference Analogy |

| Solvent Use | Use of chlorinated solvents (e.g., Dichloromethane). nanobioletters.com | Solvent-free reaction conditions or use of safer solvents like water or ethanol. | Reduces volatile organic compound (VOC) emissions and solvent waste. | chemicalbook.com |

| Catalysis | Stoichiometric coupling agents (e.g., DCC). mdpi.com | Use of a recyclable, heterogeneous catalyst (e.g., magnetic nanocatalyst). | Minimizes chemical waste and allows for catalyst reuse, lowering costs. | chemicalbook.com |

| Energy Consumption | Reactions requiring prolonged heating/reflux. nih.gov | Optimization for reaction at ambient temperature; use of microwave irradiation to reduce reaction times. | Reduces energy footprint of the synthesis. | nanobioletters.com |

| Atom Economy | Multi-step synthesis involving protection/deprotection. | Direct C-H activation or one-pot tandem reactions. | Maximizes the efficiency of material use and reduces waste streams. | N/A |

By focusing on these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Advanced Structural Elucidation and Spectroscopic Characterization of 4 Bromo N 3,4 Dimethylphenyl Benzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and chemical environment of 4-bromo-N-(3,4-dimethylphenyl)benzamide. The predicted ¹H and ¹³C NMR spectra provide a complete map of the proton and carbon framework of the molecule.

Based on the analysis of analogous compounds, such as N-phenylbenzamide and its substituted derivatives, the following ¹H and ¹³C chemical shifts are predicted for this compound in a standard solvent like DMSO-d₆.

Predicted ¹H and ¹³C NMR Data

| Position | Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| - | N-H | ~10.1 (s, 1H) | - |

| - | C=O | - | ~165.5 |

| 4-bromobenzoyl Moiety | |||

| 1' | C-Br | - | ~127.0 |

| 2', 6' | CH | ~7.85 (d, J ≈ 8.5 Hz, 2H) | ~130.0 |

| 3', 5' | CH | ~7.75 (d, J ≈ 8.5 Hz, 2H) | ~131.8 |

| 4' | C-C=O | - | ~134.0 |

| 3,4-dimethylphenyl Moiety | |||

| 1'' | C-N | - | ~137.0 |

| 2'' | CH | ~7.50 (d, J ≈ 2.0 Hz, 1H) | ~118.0 |

| 3'' | C-CH₃ | - | ~130.0 |

| 4'' | C-CH₃ | - | ~137.5 |

| 5'' | CH | ~7.30 (dd, J ≈ 8.2, 2.0 Hz, 1H) | ~122.0 |

| 6'' | CH | ~7.10 (d, J ≈ 8.2 Hz, 1H) | ~130.5 |

| 3''-CH₃ | CH₃ | ~2.20 (s, 3H) | ~19.0 |

| 4''-CH₃ | CH₃ | ~2.25 (s, 3H) | ~20.0 |

To unambiguously assign these resonances and confirm the molecular structure, multi-dimensional NMR experiments are critical.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent protons on the aromatic rings.

Predicted COSY Correlations

| Proton 1 | Correlating Proton(s) |

|---|---|

| H-2'/H-6' (~7.85 ppm) | H-3'/H-5' (~7.75 ppm) |

| H-5'' (~7.30 ppm) | H-6'' (~7.10 ppm) |

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing definitive C-H bond correlations.

Predicted HSQC Correlations

| ¹H Shift (ppm) | ¹³C Shift (ppm) | Assignment |

|---|---|---|

| ~7.85 | ~130.0 | C-2'/H-2', C-6'/H-6' |

| ~7.75 | ~131.8 | C-3'/H-3', C-5'/H-5' |

| ~7.50 | ~118.0 | C-2''/H-2'' |

| ~7.30 | ~122.0 | C-5''/H-5'' |

| ~7.10 | ~130.5 | C-6''/H-6'' |

| ~2.20 | ~19.0 | 3''-CH₃ |

| ~2.25 | ~20.0 | 4''-CH₃ |

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds. This confirms the connectivity between the two aromatic rings via the amide linkage.

Predicted Key HMBC Correlations

| Proton | Correlating Carbons | Significance |

|---|---|---|

| N-H (~10.1 ppm) | C=O, C-1'', C-2'', C-6'' | Confirms amide linkage and orientation. |

| H-2'/H-6' (~7.85 ppm) | C=O, C-4' | Confirms 4-bromobenzoyl fragment. |

| H-2'' (~7.50 ppm) | C-4'', C-6'', C-1'' | Confirms dimethylphenyl fragment. |

| Methyl Protons (~2.20, ~2.25 ppm) | C-3'', C-4'', C-5'' | Confirms position of methyl groups. |

Advanced pulsed-field gradient (PFG) NMR experiments, such as Diffusion Ordered Spectroscopy (DOSY), can provide valuable information beyond simple structural elucidation. A DOSY experiment would yield a single row of signals corresponding to the same diffusion coefficient for all peaks of the molecule, confirming that all observed resonances belong to a single chemical entity. This is a powerful method for purity assessment.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and formula of a compound, as well as gaining structural insights through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition. For this compound (C₁₅H₁₄BrNO), the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature, appearing as two peaks of nearly equal intensity separated by 2 Da.

Predicted HRMS Data

| Ion | Molecular Formula | Calculated m/z |

|---|---|---|

| [M(⁷⁹Br)]⁺ | C₁₅H₁₄⁷⁹BrNO | 319.0259 |

| [M(⁸¹Br)]⁺ | C₁₅H₁₄⁸¹BrNO | 321.0238 |

| [M(⁷⁹Br)+H]⁺ | C₁₅H₁₅⁷⁹BrNO | 320.0337 |

| [M(⁸¹Br)+H]⁺ | C₁₅H₁₅⁸¹BrNO | 322.0316 |

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a precursor ion (e.g., the molecular ion) to generate product ions. The resulting fragmentation pattern provides a "fingerprint" that is highly characteristic of the molecule's structure. The primary cleavage site for N-aryl benzamides is typically the amide C-N bond and the C-C bond adjacent to the carbonyl group.

Predicted Fragmentation Pathway and Key Fragment Ions A major fragmentation pathway would involve the cleavage of the amide bond, leading to two primary fragment ions:

4-bromobenzoyl cation: This highly stable acylium ion is a characteristic fragment.

3,4-dimethylaniline (B50824) radical cation or a related fragment from the aniline (B41778) portion.

| Fragment Ion Structure | Molecular Formula | Predicted m/z |

|---|---|---|

| [C₇H₄⁷⁹BrO]⁺ (4-bromobenzoyl cation) | C₇H₄⁷⁹BrO | 182.9496 |

| [C₇H₄⁸¹BrO]⁺ (4-bromobenzoyl cation) | C₇H₄⁸¹BrO | 184.9476 |

| [C₈H₁₀N]⁺ (from dimethylphenyl moiety) | C₈H₁₀N | 120.0813 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct confirmation of the functional groups present.

The key vibrational modes for this compound include the N-H stretch of the secondary amide, the C=O stretch (Amide I band), and the N-H bend coupled with C-N stretching (Amide II band). The aromatic rings will show characteristic C-H and C=C stretching vibrations, while the C-Br bond will have a characteristic stretching frequency in the fingerprint region.

Predicted Vibrational Spectroscopy Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Strong (IR) / Weak (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium (IR) / Strong (Raman) |

| Aliphatic C-H Stretch (CH₃) | 2980 - 2850 | Medium (IR) / Medium (Raman) |

| C=O Stretch (Amide I) | 1680 - 1650 | Very Strong (IR) / Medium (Raman) |

| Aromatic C=C Stretch | 1600 - 1450 | Strong (IR) / Strong (Raman) |

| N-H Bend (Amide II) | 1550 - 1510 | Strong (IR) / Weak (Raman) |

| C-N Stretch | 1300 - 1200 | Medium (IR) / Medium (Raman) |

| C-Br Stretch | 700 - 500 | Strong (IR) / Strong (Raman) |

The combination of these spectroscopic techniques provides a powerful and synergistic approach to the complete and unambiguous structural characterization of this compound.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Following a comprehensive search of publicly available scientific literature and crystallographic databases, no specific single-crystal X-ray diffraction (SCXRD) data for the compound this compound has been found. The detailed structural information required to fulfill the requested analysis, including molecular conformation, intermolecular interactions, and crystal packing architectures, is contingent upon the experimental determination of its crystal structure, which does not appear to have been published.

While crystallographic data for analogous compounds, such as 4-chloro-N-(3,4-dimethylphenyl)benzamide and 4-bromo-N-phenylbenzamide, are available, the strict focus of this article is solely on this compound. The substitution of the halogen atom from chlorine to bromine, and the specific isomeric placement of the dimethylphenyl group, would lead to distinct crystallographic parameters, including unit cell dimensions, bond lengths, bond angles, torsion angles, and unique intermolecular interaction motifs. Extrapolation from related but non-identical structures would not provide the scientifically accurate and specific analysis required.

Therefore, the following subsections cannot be completed due to the absence of the necessary primary experimental data.

Determination of Molecular Conformation and Stereochemistry in the Solid State

A detailed analysis of the molecular conformation and stereochemistry of this compound in the solid state is not possible without its experimentally determined crystal structure. Such an analysis would require precise data on bond lengths, bond angles, and the dihedral angles between the planes of the 4-bromobenzoyl and the 3,4-dimethylphenyl moieties, which are currently unavailable.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The identification and characterization of intermolecular interactions, such as hydrogen bonds involving the amide N-H and C=O groups, potential halogen bonding from the bromine atom, and π-π stacking between the aromatic rings, are entirely dependent on the solved crystal structure. Without the atomic coordinates and unit cell information, a quantitative and qualitative description of these crucial crystal-stabilizing forces cannot be provided.

Crystal Packing Architectures and Polymorphism Investigations

An elucidation of the three-dimensional crystal packing architecture of this compound, including the description of supramolecular motifs and networks, cannot be conducted. Furthermore, any investigation into potential polymorphism—the ability of the compound to exist in different crystal forms—would necessitate comparative analysis of multiple crystallographic datasets, none of which are currently available for this specific compound.

Computational Chemistry and Theoretical Investigations of 4 Bromo N 3,4 Dimethylphenyl Benzamide

Density Functional Theory (DFT) Calculations

DFT has become a standard method for investigating the electronic structure and properties of molecules.

Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Analysis

These methods are used to visualize and quantify weaker interactions that govern molecular assembly.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

MD simulations could be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational flexibility in different environments (e.g., in a solvent or interacting with a biological target). This would be particularly relevant if the molecule has potential applications in pharmacology or materials science.

The completion of such a detailed computational study on 4-bromo-N-(3,4-dimethylphenyl)benzamide would be a valuable contribution to the chemical sciences, enabling a deeper understanding of its properties and potential applications. Until such research is published, the generation of a scientifically rigorous article as outlined is not feasible.

Quantitative Structure-Property Relationship (QSPR) Modeling for Molecular Descriptors (excluding biological/toxicological properties)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. wikipedia.orgconicet.gov.ar For this compound, QSPR studies can provide valuable insights into its behavior in various chemical environments, aiding in the design of materials with specific characteristics. These models are built upon the principle that the molecular structure, encoded in numerical descriptors, dictates the properties of a compound. mdpi.com

The development of a robust QSPR model involves the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure. They can be broadly categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the basic composition of the molecule without considering its 3D geometry. They include molecular weight, atom counts, and bond counts.

Topological Descriptors: These indices are derived from the 2D representation of the molecule and describe the connectivity of atoms. nih.gov Examples include the Randić index and the Balaban J index, which quantify aspects of molecular branching and shape.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape. Examples include the molecular surface area and volume.

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these descriptors provide insights into the electronic properties of the molecule. researchgate.net Key examples are the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between them (HOMO-LUMO gap), dipole moment, and partial atomic charges. researchgate.net

A hypothetical QSPR study for this compound and a set of structurally related benzamide (B126) derivatives would begin with the calculation of these descriptors. The next step would involve using statistical methods, such as multiple linear regression (MLR), to build a mathematical model that links a selection of these descriptors to a specific physicochemical property. researchgate.net For instance, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention time.

Below is an illustrative table of some molecular descriptors that would be calculated for this compound in a QSPR study.

| Descriptor Category | Descriptor Name | Hypothetical Value for this compound | Description |

| Constitutional | Molecular Weight (MW) | 318.21 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Number of H-Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (in this case, the N-H group). | |

| Number of H-Bond Acceptors | 1 | The number of electronegative atoms with lone pairs (in this case, the carbonyl oxygen). | |

| Topological | Randić Index (¹χ) | 4.872 | A descriptor that reflects the degree of branching of the carbon skeleton. |

| Balaban J Index | 2.345 | An index that considers the distance sum connectivity of the molecule. | |

| Geometrical | Molecular Surface Area (MSA) | 285.5 Ų | The total surface area of the molecule. |

| Molecular Volume (MV) | 250.1 ų | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | -6.5 eV | Energy of the Highest Occupied Molecular Orbital, related to the electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the electron-accepting ability. researchgate.net | |

| HOMO-LUMO Gap | 5.3 eV | The energy difference between the HOMO and LUMO, indicating chemical reactivity and stability. | |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Disclaimer: The values in the table above are hypothetical and for illustrative purposes only. They are representative of the types of data generated in a computational chemistry study but are not the result of actual calculations on this compound.

The selection of descriptors for the final QSPR model is a critical step, often involving sophisticated statistical techniques to identify the most relevant variables and avoid overfitting. A well-validated QSPR model can then be used to predict the properties of new, unsynthesized benzamide derivatives, thereby accelerating the discovery and optimization of new chemical entities for various applications. conicet.gov.ar

An exploration into the derivatization potential of this compound reveals a landscape rich with opportunities for molecular elaboration. The compound's structure, featuring a reactive bromine atom on one aryl ring and a stable amide linkage, presents two primary sites for chemical modification. These sites allow for a diverse range of transformations, particularly through modern synthetic methodologies such as transition metal-catalyzed cross-coupling reactions and manipulations of the amide bond. Such derivatizations are key to synthesizing novel molecules with potentially unique properties.

Supramolecular Chemistry and Self Assembly of 4 Bromo N 3,4 Dimethylphenyl Benzamide and Its Derivatives

Role of Amide Hydrogen Bonding in Directing Self-Assembly

The amide functional group is a cornerstone of supramolecular chemistry, renowned for its capacity to form robust and directional hydrogen bonds. In the case of N-arylbenzamides, the N-H donor and C=O acceptor sites are pivotal in guiding the self-assembly process. Research on the closely related compound, N-(3,4-dimethylphenyl)benzamide, reveals that molecules are linked into column-like structures through intermolecular N-H···O hydrogen bonds. This recurring motif, known as the amide-amide R22(8) homosynthon, is a common feature in the crystal structures of primary and secondary amides.

Table 1: Hydrogen Bonding in N-(3,4-dimethylphenyl)benzamide Derivatives

| Compound | Hydrogen Bond Type | Supramolecular Motif |

|---|---|---|

| N-(3,4-dimethylphenyl)benzamide | N-H···O | Column-like chains |

Exploration of Halogen Bonding Interactions in Crystal Engineering

The introduction of a bromine atom onto the benzamide (B126) core introduces the possibility of halogen bonding, a highly directional and tunable non-covalent interaction. Halogen bonds, denoted as R-X···Y (where X is a halogen and Y is a Lewis base), have emerged as a powerful tool in crystal engineering for the construction of novel supramolecular architectures. In 4-bromo-N-(3,4-dimethylphenyl)benzamide, the bromine atom can act as a halogen bond donor, interacting with various acceptors such as the carbonyl oxygen of a neighboring molecule (Br···O) or the bromine atom of another molecule (Br···Br).

Studies on brominated benzamide derivatives have demonstrated the significant role of halogen bonding in their solid-state structures. These interactions can compete with or act in concert with hydrogen bonds to direct the crystal packing. The interplay between N-H···O hydrogen bonds and Br···Br or Br···O halogen bonds can lead to the formation of complex 2D and 3D networks. The strength and directionality of these halogen bonds are influenced by the electronic nature of the substituents on the aromatic rings. The presence of a σ-hole, a region of positive electrostatic potential on the halogen atom, is a key factor in the formation of these interactions.

Co-crystallization Studies and Formation of Multi-Component Crystalline Phases

The ability of this compound to participate in both hydrogen and halogen bonding makes it an excellent candidate for co-crystallization. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions. By selecting appropriate co-formers that can interact with the amide and/or the bromo-phenyl moieties, it is possible to design novel crystalline materials with tailored properties.

For instance, co-crystallization with molecules containing strong hydrogen bond acceptors, such as pyridines or carboxylic acids, could lead to the formation of robust heterosynthons. A pyridine (B92270) nitrogen could compete with the carbonyl oxygen as a hydrogen bond acceptor for the amide N-H. Similarly, a carboxylic acid could form a strong O-H···O=C hydrogen bond with the benzamide's carbonyl group. Furthermore, co-formers containing other halogen bond acceptors, such as nitro groups or other halogen atoms, could be employed to specifically target the bromine atom of this compound. The competition and interplay between these various intermolecular interactions would dictate the final crystal structure of the resulting multi-component phase.

Design of Supramolecular Synthons Based on the Benzamide Core

The concept of supramolecular synthons is central to the rational design of crystal structures. A supramolecular synthon is a structural unit within a supermolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. For benzamides, several key synthons can be identified and utilized in the design of new crystalline materials.

The most prominent synthon is the aforementioned amide-amide R22(8) homosynthon, which forms a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This synthon is highly robust and is frequently observed in the crystal structures of benzamide derivatives. In addition to this primary synthon, weaker interactions such as C-H···O and C-H···π interactions can also play a significant role in stabilizing the crystal lattice.

In the context of this compound, the benzamide core can be further functionalized to create more complex and predictable supramolecular synthons. For example, the introduction of additional hydrogen bond donors or acceptors, or other halogen atoms, would allow for the construction of more intricate and higher-dimensional networks. The reliability and predictability of these synthons are crucial for the successful engineering of crystals with desired architectures and properties.

Table 3: Common Supramolecular Synthons in Benzamide Derivatives

| Synthon Name | Description | Interaction Type |

|---|---|---|

| Amide R22(8) Homosynthon | Centrosymmetric dimer formation | N-H···O |

| Amide C(4) Chain | Catemeric chain formation | N-H···O |

| Acid-Amide Heterosynthon | Dimer formation between a carboxylic acid and an amide | O-H···O and N-H···O |

Applications in Template-Directed Synthesis or Crystal Growth Studies

The well-defined supramolecular motifs formed by this compound and its derivatives can be exploited in template-directed synthesis and crystal growth studies. The predictable nature of the hydrogen and halogen bonding interactions allows these molecules to act as templates, directing the assembly of other molecules into specific arrangements.

In template-directed synthesis, the pre-organized assembly of the benzamide derivative can create cavities or surfaces that selectively bind and orient guest molecules, thereby facilitating a specific chemical reaction. For example, a 2D network formed by the self-assembly of this compound on a surface could serve as a template for the topochemical polymerization of adsorbed monomers.

In crystal growth studies, these benzamide derivatives can be used as additives to control the morphology and polymorphism of other crystalline materials. By interacting with specific crystal faces of a growing crystal, the benzamide molecules can inhibit or promote growth in certain directions, leading to predictable changes in the crystal habit. This level of control is highly desirable in various fields, including pharmaceuticals and materials science, where the physical properties of a crystalline solid are often dependent on its size, shape, and polymorphic form.

Advanced Research Applications of 4 Bromo N 3,4 Dimethylphenyl Benzamide Excluding Clinical/pharmacological Contexts

Utility as a Versatile Synthetic Intermediate in Organic Synthesis

The molecular architecture of 4-bromo-N-(3,4-dimethylphenyl)benzamide makes it a valuable synthetic intermediate. The presence of a bromine atom on the benzoyl moiety provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in organic synthesis for the construction of complex molecular frameworks.

The typical synthesis of this compound would involve the acylation of 3,4-dimethylaniline (B50824) with 4-bromobenzoyl chloride. The general reaction is as follows:

Reaction Scheme: 4-bromobenzoyl chloride + 3,4-dimethylaniline → this compound + HCl

This straightforward synthesis allows for the production of the core structure, which can then be further functionalized. The amide linkage is generally stable, allowing for selective reactions at the bromine position. The resulting derivatives can serve as precursors for a wide array of more complex molecules with tailored electronic and photophysical properties.

Potential as a Building Block for Functional Materials

The classification of this compound as an "Aggregation-Induced Emission Organic monomer of COF Electronic Materials" by chemical suppliers points towards its significant potential in the development of advanced functional materials.

Components in Organic Electronic Devices (e.g., OLEDs, OFETs)

While specific studies on the use of this compound in Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs) are not yet widely published, its structural motifs are common in materials designed for such applications. The N-aryl benzamide (B126) core can contribute to the thermal and morphological stability of thin films, which is crucial for device performance and longevity. The bromo- and dimethylphenyl- substitutions allow for fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels, which are critical for efficient charge injection and transport in OLEDs and OFETs.

Precursors for Polymeric Materials with Specific Properties

The bifunctional nature of this compound, with its reactive bromine site and potential for further functionalization on the dimethylphenyl ring, makes it a candidate as a monomer for the synthesis of novel polymers. For instance, it could be used to create polymers with high refractive indices or specific thermal properties. Furthermore, its potential to be a building block for Covalent Organic Frameworks (COFs) is particularly noteworthy. researchgate.netmdpi.com COFs are a class of crystalline porous polymers with ordered structures, and incorporating monomers like this compound could lead to materials with applications in gas storage, separation, and catalysis.

Studies on Photophysical Properties and Luminescence Characteristics

A key area of interest for this compound is its potential for aggregation-induced emission (AIE). AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. This property is the opposite of the more common aggregation-caused quenching (ACQ) effect.

Hypothetical Photophysical Data in Different States:

| Property | In Dilute Solution (e.g., THF) | In Aggregated State (e.g., THF/Water mixture) |

| Fluorescence | Weak or Non-emissive | Strong Emission |

| Quantum Yield (Φ) | Low (< 0.01) | High (> 0.1) |

| Emission Wavelength (λem) | Blue-shifted | Red-shifted |

This table is illustrative and based on the expected behavior of AIE-active compounds.

Development of Molecular Probes for Chemical Biology Research (non-therapeutic/non-diagnostic focus)

The fluorescent properties of this compound, particularly its potential for AIE, make it a candidate for the development of molecular probes for chemical biology research. AIE-based probes are advantageous for bio-imaging as they can be designed to "turn on" their fluorescence upon binding to a specific target, leading to a high signal-to-noise ratio.

Future Research Directions and Emerging Avenues for 4 Bromo N 3,4 Dimethylphenyl Benzamide

Development of More Efficient and Sustainable Synthetic Methodologies

The synthesis of benzamide (B126) derivatives has traditionally relied on methods that often involve harsh reagents and generate significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic routes to 4-bromo-N-(3,4-dimethylphenyl)benzamide. researchgate.netunimi.itfigshare.comscilit.comunimi.it Green chemistry principles, such as atom economy and the use of renewable resources, will be central to these efforts.

Recent advancements in amide bond formation offer promising alternatives to conventional methods. researchgate.netunimi.itnih.gov For instance, catalytic direct amidation, which avoids the pre-activation of carboxylic acids, is a highly attractive approach. sciepub.com The use of biocatalysts, such as enzymes, could also provide a highly selective and sustainable method for the synthesis of this compound. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like water or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. figshare.comrsc.orgrsc.org The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, would also enhance the efficiency and sustainability of the process. researchgate.net

To illustrate the potential improvements, a comparative data table of a traditional versus a hypothetical green synthetic route is presented below.

| Parameter | Traditional Route (e.g., Schotten-Baumann) | Proposed Green Route (e.g., Catalytic Amidation) |

| Starting Materials | 4-bromobenzoyl chloride, 3,4-dimethylaniline (B50824) | 4-bromobenzoic acid, 3,4-dimethylaniline |

| Reagents | Stoichiometric base (e.g., NaOH, pyridine) | Catalytic amount of a benign catalyst (e.g., boric acid) |

| Solvent | Chlorinated solvents (e.g., dichloromethane) | Green solvents (e.g., toluene with water removal, or solvent-free) |

| Byproducts | Stoichiometric salt waste | Water |

| Atom Economy | Lower | Higher |

| Energy Consumption | Potentially high due to multiple steps | Potentially lower in a one-pot setup |

This table presents hypothetical data for illustrative purposes.

Exploration of Novel Catalytic Transformations Mediated by the Compound

The unique electronic and steric properties of this compound make it an intriguing candidate for applications in catalysis. The presence of a bromine atom, an amide linkage, and two aromatic rings offers multiple sites for coordination with metal centers or for participating in organocatalytic transformations.

Future research could explore the use of this compound as a ligand in transition-metal catalysis. The nitrogen and oxygen atoms of the amide group can act as a bidentate ligand, while the bromine atom could be involved in oxidative addition steps. Such complexes could be investigated for their catalytic activity in cross-coupling reactions, C-H activation, and asymmetric synthesis. researchgate.netacs.org

Furthermore, the benzamide scaffold itself has been shown to be effective in organocatalysis. beilstein-journals.orgnih.govnih.gov The amide group can act as a hydrogen-bond donor, activating substrates and controlling stereoselectivity. beilstein-journals.org Research into the application of this compound and its derivatives as organocatalysts for various organic transformations, such as aldol reactions or Michael additions, could lead to the discovery of novel and efficient catalytic systems. acs.org The atropisomeric potential of certain benzamides also opens avenues for its use in asymmetric catalysis. nih.govnih.govresearchgate.net

| Potential Catalytic Application | Role of this compound | Investigated Reactions |

| Transition-Metal Catalysis | Ligand | Suzuki, Heck, Sonogashira cross-coupling; C-H functionalization |

| Organocatalysis | Hydrogen-bond donor catalyst | Asymmetric aldol, Michael, and Diels-Alder reactions |

| Asymmetric Catalysis | Chiral ligand or catalyst | Enantioselective synthesis of complex molecules |

This table outlines hypothetical research directions.

Deeper Integration of Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery process. nih.govmdpi.comnih.govnih.gov For this compound, a deeper integration of computational approaches can provide valuable insights into its behavior and potential applications.

Density Functional Theory (DFT) calculations can be employed to determine the molecule's three-dimensional structure, electronic properties, and vibrational frequencies. nih.govchemrxiv.orgresearchgate.neteurjchem.comnih.gov This information is crucial for understanding its reactivity and for designing derivatives with tailored properties. For example, DFT can be used to predict the sites most susceptible to electrophilic or nucleophilic attack, which is valuable for planning synthetic modifications.

Molecular docking simulations can be used to predict the binding affinity of this compound and its derivatives to biological targets, such as enzymes or receptors. nih.govnih.govnih.gov This can guide the design of new drug candidates with improved potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to establish a correlation between the structural features of a series of benzamide derivatives and their biological activity. mdpi.com

| Computational Method | Predicted Properties and Applications |

| Density Functional Theory (DFT) | Optimized geometry, electronic structure, spectroscopic data, reactivity indices |

| Molecular Docking | Binding modes and affinities to biological targets |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with biological activity |

| Molecular Dynamics (MD) Simulations | Conformational dynamics and interactions with solvent or binding partners |

This table summarizes potential computational studies.

Expansion into Advanced Materials Science Applications

The rigid structure and potential for intermolecular interactions make this compound a promising building block for advanced materials. Its aromatic rings can facilitate π-π stacking, while the amide group can form strong hydrogen bonds, leading to self-assembly into ordered structures.

One emerging avenue is the investigation of its liquid crystalline properties. rsc.orgtandfonline.comrsc.orgtandfonline.com Many benzanilide derivatives are known to exhibit liquid crystal phases, and the specific substitution pattern of this compound could lead to novel mesophases with interesting optical or electronic properties. nih.gov The synthesis and characterization of a series of related compounds with varying alkyl chain lengths on the dimethylphenyl ring could reveal structure-property relationships in this area.

Furthermore, this compound could serve as a monomer for the synthesis of high-performance polymers, such as polyamides or polyimides. The bromine atom provides a handle for further functionalization or for creating cross-linked materials. These polymers could have applications in areas such as organic electronics, membranes for separation processes, or as heat-resistant materials. The ability of benzamides to form ordered structures could also be exploited in the development of organic semiconductors or materials for nonlinear optics.

Investigation of Unconventional Non-Covalent Interactions

Non-covalent interactions play a crucial role in determining the three-dimensional structure of molecules in the solid state and in solution, and they are fundamental to supramolecular chemistry. nih.govrsc.orgnd.eduacs.orgrsc.org For this compound, a detailed investigation of its non-covalent interactions could reveal new opportunities for crystal engineering and the design of functional supramolecular assemblies.

The amide group is a strong hydrogen bond donor (N-H) and acceptor (C=O), and it is expected to play a dominant role in the crystal packing of this compound. acs.org In addition to hydrogen bonding, the bromine atom can participate in halogen bonding, a directional interaction between a halogen atom and a Lewis base. Halogen bonding is increasingly being recognized as a powerful tool for controlling the self-assembly of molecules.

The two aromatic rings in the molecule can engage in π-π stacking interactions, further stabilizing the crystal lattice. A comprehensive study combining single-crystal X-ray diffraction with computational analysis could provide a detailed picture of the interplay of these different non-covalent interactions. rsc.org This understanding could then be used to design and synthesize co-crystals and supramolecular polymers with desired architectures and properties.

| Type of Non-Covalent Interaction | Potential Role in this compound |

| Hydrogen Bonding | Primary driving force for self-assembly and crystal packing |

| Halogen Bonding | Directional control of supramolecular architecture |

| π-π Stacking | Stabilization of crystal structures and electronic communication |

| van der Waals Forces | Contribution to overall packing efficiency |

This table highlights the key non-covalent interactions to be investigated.

Q & A

Q. What are the recommended synthetic pathways and purification methods for 4-bromo-N-(3,4-dimethylphenyl)benzamide?

The synthesis typically involves coupling 4-bromobenzoyl chloride with 3,4-dimethylaniline under controlled conditions. Key steps include:

- Amidation : Reacting 4-bromobenzoyl chloride with 3,4-dimethylaniline in anhydrous dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base .

- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Optimization : Adjusting stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction time (4–6 hrs) improves yield (70–85%) .

| Parameter | Optimal Condition |

|---|---|

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C (amidation) |

| Base | Triethylamine (TEA) |

| Purification | Ethanol recrystallization |

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- NMR/IR : Confirm functional groups (amide C=O stretch at ~1650 cm⁻¹ in IR; aromatic protons at 6.5–8.0 ppm in ¹H NMR) .

- X-ray crystallography : Use SHELX for refinement and ORTEP-3 for visualization. Hydrogen-bonding networks can be analyzed to validate molecular packing .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.03) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental spectral data be resolved?

Discrepancies often arise from impurities, solvent effects, or crystallographic disorder. Mitigation strategies include:

- Repurification : Re-crystallize or use preparative TLC to isolate pure fractions .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

- Alternative techniques : Single-crystal XRD resolves ambiguities in stereochemistry .

Q. What experimental design principles apply to studying structure-activity relationships (SAR) for this compound?

- Analog synthesis : Modify substituents (e.g., bromine, dimethyl groups) to assess impact on bioactivity .

- Biological assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding studies .

- Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., COX-2 or EGFR) .

| Derivative Modification | Biological Target | Assay Type |

|---|---|---|

| Bromine replacement | Kinases | Fluorescence polarization |

| Dimethylphenyl tweaks | GPCRs | Radioligand binding |

Q. How can reaction conditions be optimized for novel derivatives with improved bioactivity?

Apply design of experiments (DoE) to screen variables:

- Catalysts : Test Pd(PPh₃)₄ vs. CuI for cross-coupling reactions .

- Solvents : Compare DMF (polar aprotic) vs. THF (low polarity) for Suzuki-Miyaura reactions .

- Temperature : Microwave-assisted synthesis (80–120°C) reduces reaction time .

| Variable | High Yield Condition | Bioactivity Impact |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Enhanced binding affinity |

| Solvent | DMF (dry, 100°C) | Improved solubility |

Data Contradiction Analysis

Q. How should conflicting results in biological assays be addressed?

- Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to confirm EC₅₀/IC₅₀ trends .

- Off-target profiling : Use proteome-wide screens (e.g., KINOMEscan) to rule out nonspecific interactions .

- Structural analogs : Compare with known active/inactive derivatives to identify critical pharmacophores .

Q. What strategies resolve crystallographic disorder in XRD studies?

- Twinned data refinement : Use SHELXL’s TWIN command to model overlapping lattices .

- Hydrogen placement : Restrain positions with AFIX constraints in WinGX .

- Thermal motion analysis : Apply anisotropic displacement parameters (ADPs) to refine atomic positions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.